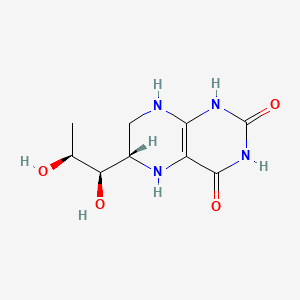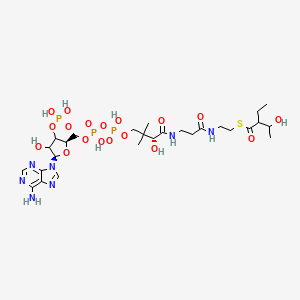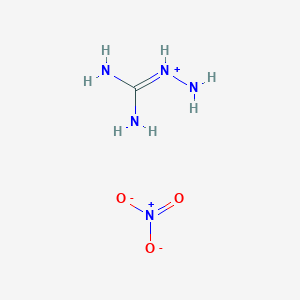
Monoaminoguanidinium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminoguanidine nitrate is an organic compound with the chemical formula CH6N4·HNO3. It is a white solid that is highly toxic and is used in various chemical, pharmaceutical, and industrial applications . The compound is known for its role as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Méthodes De Préparation
Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution . Another method includes the cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process . Industrial production methods often involve the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate .
Analyse Des Réactions Chimiques
Aminoguanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form aminoguanidine derivatives.
Substitution: Aminoguanidine nitrate can undergo substitution reactions with various reagents. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and ethyl cyano-3-substituted orthoformate.
Applications De Recherche Scientifique
Aminoguanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used as a pharmaceutical raw material and in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of aminoguanidine nitrate involves its function as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) by interacting with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are converted to less reactive heterocycles through a condensation reaction .
Comparaison Avec Des Composés Similaires
Aminoguanidine nitrate can be compared with other similar compounds, such as:
Guanidine nitrate: Similar in structure but used primarily as a precursor for nitroguanidine and as a fuel in pyrotechnics.
1-Amino-2-nitroguanidine (ANQ): A high-energy nitrogen-rich compound with good detonation properties and low sensitivities.
Aminoguanidine bicarbonate: Known for its stability and use in pharmaceutical production.
Aminoguanidine nitrate is unique due to its specific inhibitory effects on diamine oxidase and nitric oxide synthase, making it valuable in medical research and applications .
Propriétés
Formule moléculaire |
CH7N5O3 |
|---|---|
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
amino(diaminomethylidene)azanium;nitrate |
InChI |
InChI=1S/CH6N4.NO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);/q;-1/p+1 |
Clé InChI |
HSONFTLNXQUFQR-UHFFFAOYSA-O |
SMILES canonique |
C(=[NH+]N)(N)N.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


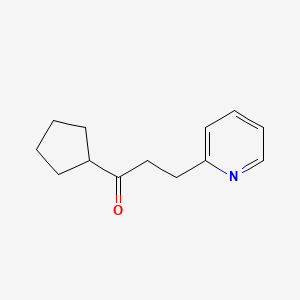
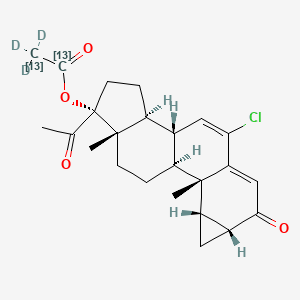

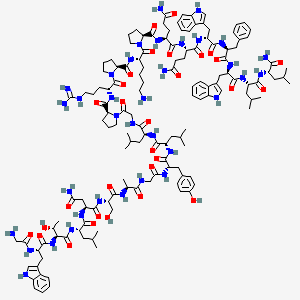
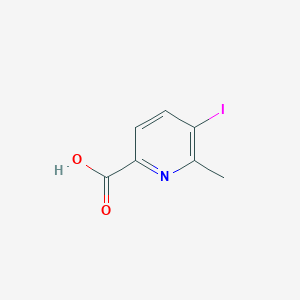

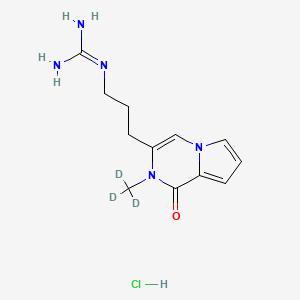
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


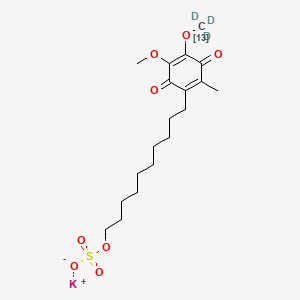
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
